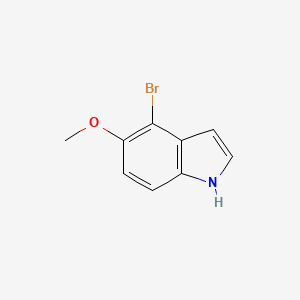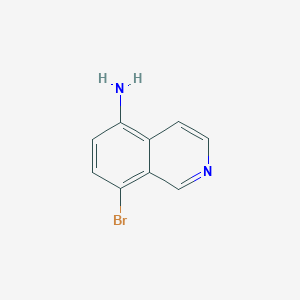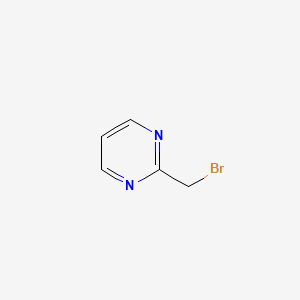
5-Formyl-2-hydroxybenzonitrile
Descripción general
Descripción
5-Formyl-2-hydroxybenzonitrile is a chemical compound with the molecular formula C8H5NO2 . It has a molecular weight of 147.13 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 5-Formyl-2-hydroxybenzonitrile involves heating a mixture of 3-bromo-4-hydroxybenzaldehyde and cuprous cyanide in DMF at 180°C for 8 hours . The solution is then filtered off and purified .Aplicaciones Científicas De Investigación
Photochemical Properties
The study of substituted benzonitriles, including compounds like 5-chloro-2-hydroxybenzonitrile, reveals significant insights into their photochemical properties. For example, the photochemistry of these compounds in aqueous solutions using transient absorption spectroscopy and product analysis has been explored, uncovering the formation of various transient species and photoproducts. This research can provide a foundational understanding of the behavior of 5-Formyl-2-hydroxybenzonitrile under similar conditions (Bonnichon et al., 1999).
Herbicide Resistance in Transgenic Plants
The development of herbicide resistance in transgenic plants through the expression of specific detoxification genes has been a significant area of research. For instance, a study demonstrated how the introduction of a bacterial gene that converts bromoxynil (a close relative of 5-Formyl-2-hydroxybenzonitrile) to a non-toxic metabolite in plants conferred resistance to the herbicide. This approach could potentially be applied to 5-Formyl-2-hydroxybenzonitrile (Stalker et al., 1988).
Alkaline Hydrolysis Studies
The alkaline hydrolysis of compounds like 2-formylbenzonitrile has been investigated, which can provide insights into the behavior of 5-Formyl-2-hydroxybenzonitrile in basic solutions. Understanding the hydrolysis mechanism and the effects of various substituents can be crucial in predicting the environmental fate and breakdown pathways of such compounds (Bowden et al., 1997).
Synthesis of Pharmaceuticals
Research into the synthesis of pharmaceuticals, using related compounds as intermediates, highlights the potential of 5-Formyl-2-hydroxybenzonitrile in drug synthesis. For example, the synthesis of febuxostat, an anti-gout drug, from 4-hydroxybenzonitrile shows the relevance of hydroxybenzonitriles in medicinal chemistry (Zheng, 2008).
Studies on Serotonin Receptor Agonists
Research involving compounds like 25CN-NBOH, derived from 2-hydroxybenzonitrile, for investigating serotonin receptor activation demonstrates the potential use of 5-Formyl-2-hydroxybenzonitrile in neuropsychopharmacology and as a tool in neuroscience research (Rørsted et al., 2021).
Synthesis Optimization Studies
Studies on optimizing the synthesis of derivatives like 3,5-dimethyl-4-hydroxybenzonitrile provide valuable information on improving the synthesis processes for related compounds like 5-Formyl-2-hydroxybenzonitrile. This research can help in developing more efficient and cost-effective methods for producing these chemicals (Wu, 2010).
Propiedades
IUPAC Name |
5-formyl-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQHSYDCGDVARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622514 | |
| Record name | 5-Formyl-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-hydroxybenzonitrile | |
CAS RN |
73289-79-9 | |
| Record name | 5-Formyl-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)


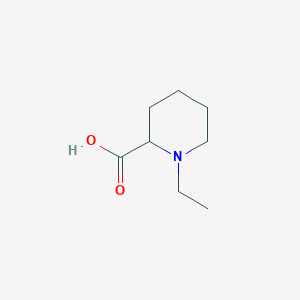


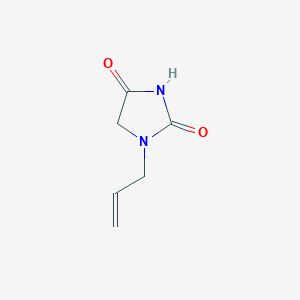
![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)

